N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine
Brand Name: Vulcanchem
CAS No.: 1355334-44-9
VCID: VC2722213
InChI: InChI=1S/C6H7Cl2N3/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3
SMILES: CNCC1=C(N=CN=C1Cl)Cl
Molecular Formula: C6H7Cl2N3
Molecular Weight: 192.04 g/mol

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine

CAS No.: 1355334-44-9

Cat. No.: VC2722213

Molecular Formula: C6H7Cl2N3

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine - 1355334-44-9

Specification

CAS No. 1355334-44-9
Molecular Formula C6H7Cl2N3
Molecular Weight 192.04 g/mol
IUPAC Name 1-(4,6-dichloropyrimidin-5-yl)-N-methylmethanamine
Standard InChI InChI=1S/C6H7Cl2N3/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3
Standard InChI Key NOBUCUXJLOMEHP-UHFFFAOYSA-N
SMILES CNCC1=C(N=CN=C1Cl)Cl
Canonical SMILES CNCC1=C(N=CN=C1Cl)Cl

Introduction

PropertyValueSource
CAS Number1355334-44-9
Molecular FormulaC6H7Cl2N3
Molecular Weight192.04 g/mol
Core StructureDichloropyrimidine with methylamine
ClassificationSecondary Amine
Biological TargetAKT Signaling Pathway

Synthetic Methodologies

General Synthetic Approaches

The synthesis of N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine typically involves a nucleophilic substitution reaction pathway. The general synthetic route employs the nucleophilic nitrogen of N-methylamine attacking the carbon atom adjacent to a chlorine substituent on the pyrimidine ring, leading to the displacement of chloride ions and formation of the desired amine product. This approach capitalizes on the electrophilic nature of carbon atoms adjacent to the electron-withdrawing chlorine substituents.

Detailed Reaction Mechanisms

The synthetic pathway for this compound involves several key mechanistic steps. In the primary reaction, the lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the carbon at the 5-position of the dichloropyrimidine ring. This attack forms a new carbon-nitrogen bond while displacing a leaving group, typically facilitated by basic conditions to enhance the nucleophilicity of the amine.

Research findings indicate that the reaction proceeds with regioselectivity, with the nucleophilic attack preferentially occurring at specific positions on the pyrimidine ring due to the electronic effects of the chlorine substituents. The reaction conditions, including temperature, solvent choice, and base selection, significantly influence the yield and purity of the final product.

Alternative Synthesis Routes

While the nucleophilic substitution approach represents the most common synthetic method for preparing N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine, alternative routes may also be viable. For example, research in related pyrimidine chemistry suggests that starting materials such as 5-amino-4,6-dichloropurine have been employed in synthetic routes for similar compounds . These alternative approaches may offer advantages in terms of yield, purity, or the ability to introduce specific functional groups at desired positions.

Biological Activity and Mechanism of Action

AKT Pathway Inhibition

The most significant biological activity of N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine is its role as an inhibitor of the AKT signaling pathway. The AKT pathway, also known as protein kinase B (PKB) pathway, is a critical signal transduction mechanism that regulates various cellular processes, including cell proliferation, survival, and metabolism. Studies have shown that compounds structurally similar to N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine exhibit significant inhibition of AKT activity in both in vitro and in vivo models.

Implications for Metabolic Disorders

Beyond oncology, the AKT pathway plays a crucial role in metabolic regulation, with implications for conditions such as insulin resistance and type 2 diabetes. Dysregulation of this pathway can lead to metabolic abnormalities, suggesting that AKT inhibitors like N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine may have therapeutic potential for metabolic disorders. The compound's ability to modulate this signaling cascade could potentially impact glucose metabolism, lipid homeostasis, and related metabolic processes.

Table 2: Biological Activities and Therapeutic Implications of N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine

Biological ActivityTarget MechanismPotential Therapeutic ApplicationsSource
AKT Pathway InhibitionSuppression of protein kinase B signalingCancer therapy
Metabolic RegulationModulation of insulin-related signalingMetabolic disorders
Cell Proliferation ControlInhibition of AKT-mediated growth signalsTumor suppression

Structure-Activity Relationships

Core Structure Contributions

Understanding the structure-activity relationship (SAR) of N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine is essential for optimizing its biological activity and developing more potent derivatives. The dichloropyrimidine core appears to be a critical pharmacophoric element, with the chlorine atoms at positions 4 and 6 likely contributing to binding affinity and specificity. The pyrimidine ring itself provides a rigid scaffold that positions functional groups in specific spatial orientations, which may be important for interaction with target proteins.

Role of the Methylamine Moiety

The methylamine group linked to the pyrimidine core via a methylene bridge represents another essential structural feature. This secondary amine may participate in hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity. The methyl substituent on the nitrogen atom likely contributes to the compound's lipophilicity and may influence its pharmacokinetic properties, including membrane permeability and distribution within biological systems.

Chemical Reactivity and Derivatization

Nucleophilic Substitution Reactions

The dichloropyrimidine moiety of N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine is particularly amenable to nucleophilic substitution reactions. The chlorine substituents at positions 4 and 6 can be displaced by various nucleophiles, including amines, alcohols, thiols, and other electron-rich species. These substitution reactions typically occur under basic conditions and can be regioselective, offering opportunities for the synthesis of diverse derivatives with potentially enhanced biological activities.

Amine Functionalization

The secondary amine group in N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine presents another site for chemical modification. This nitrogen center can undergo various transformations, including alkylation, acylation, and sulfonylation, leading to tertiary amines, amides, and sulfonamides, respectively. Such modifications could alter the compound's physicochemical properties, metabolic stability, and biological activity profiles.

Application in Synthesis of Advanced Intermediates

Research Applications and Future Directions

Pharmaceutical Research Applications

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine has significant applications in pharmaceutical research, particularly in studies focused on cancer and metabolic disorders. As an AKT pathway inhibitor, it serves as a valuable tool for investigating the role of this signaling cascade in disease pathogenesis and for developing targeted therapeutic interventions. Researchers can use this compound to probe cellular signaling mechanisms or as a starting point for developing more potent and selective inhibitors.

The compound's relatively simple structure, combined with its significant biological activity, makes it an attractive lead for medicinal chemistry efforts. Through systematic structural modifications and biological evaluation, researchers can develop optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties. This approach aligns with the broader trend in drug discovery focusing on targeted therapies that modulate specific molecular pathways implicated in disease.

Integration with Modern Drug Discovery Approaches

Contemporary drug discovery increasingly relies on structure-based design, computational modeling, and high-throughput screening approaches. N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine, with its well-defined structure and established biological activity, can be integrated into these modern drug discovery paradigms. Molecular docking studies, for instance, could provide insights into the compound's binding mode with the AKT protein, informing the design of improved inhibitors.

Similarly, the compound could serve as a template for fragment-based drug discovery, where structural elements are systematically modified and combined to optimize drug-like properties. The dichloropyrimidine core, in particular, represents a privileged scaffold in medicinal chemistry that can be elaborated to target various biological pathways beyond AKT signaling.

Challenges and Opportunities for Future Research

Despite its promising biological activity, several challenges and opportunities exist for future research on N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine. A more comprehensive characterization of its physical and chemical properties would facilitate formulation development and improve understanding of its behavior in biological systems. Additionally, detailed mechanistic studies would elucidate its precise mode of action at the molecular level, potentially revealing additional targets or effects beyond AKT inhibition.

The development of more efficient and scalable synthetic routes for N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine and its derivatives represents another important research direction. Innovative synthetic methodologies, such as flow chemistry or biocatalysis, could offer advantages in terms of yield, purity, and environmental sustainability. Furthermore, preclinical evaluation of the compound's efficacy, pharmacokinetics, and safety profile would be essential for advancing toward potential therapeutic applications.

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